![molecular formula C11H15ClFNO2S B2413568 7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride CAS No. 2097936-37-1](/img/structure/B2413568.png)
7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride
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Description
Synthesis Analysis
The synthesis of thiophene derivatives, which are similar to the compound , has been extensively studied. Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives have been studied. For example, the direct fluorination of thiophene with molecular fluorine (F2) is a known reaction, but it is not selective due to the extreme reactivity of molecular fluorine .Scientific Research Applications
- Thiophene derivatives, including 7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride, have attracted interest as potential biologically active compounds. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Thiophene-based molecules play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Their unique electronic properties make them valuable for developing advanced materials .
- Thiophene derivatives, including our compound of interest, find application as corrosion inhibitors in industrial chemistry and material science .
- Researchers have synthesized fused heterocycles containing thiophene moieties as potential ERK inhibitors. These compounds were evaluated for their ability to inhibit ERK1/2 in in vitro radioactive kinase assays .
- The Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions are significant synthetic methods for obtaining thiophene derivatives. These reactions involve condensation between sulfur, carbonyl compounds, and other reagents, leading to the formation of aminothiophenes and related structures .
- Researchers have explored metal-catalyzed C–C cross-coupling reactions to synthesize desired thiophenes. For instance, Suzuki–Miyaura cross coupling has been used to produce 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Biological Activity and ERK Inhibition
Synthetic Methods and Heterocyclization
Metal-Catalyzed Cross-Coupling Reactions
properties
IUPAC Name |
7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S.ClH/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-16(11,14)15;/h1-4,11,13H,5-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKOVXUCYSSCRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCS(=O)(=O)C1C2=CC=CC=C2F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride |
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